molecular formula C13H16N4O2 B8426565 (3-Imidazol-1-ylpropyl)-(3-methyl-4-nitrophenyl)amine

(3-Imidazol-1-ylpropyl)-(3-methyl-4-nitrophenyl)amine

Cat. No. B8426565
M. Wt: 260.29 g/mol
InChI Key: WWERADVQPLYCNI-UHFFFAOYSA-N
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Description

(3-Imidazol-1-ylpropyl)-(3-methyl-4-nitrophenyl)amine is a useful research compound. Its molecular formula is C13H16N4O2 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-methyl-4-nitroaniline

InChI

InChI=1S/C13H16N4O2/c1-11-9-12(3-4-13(11)17(18)19)15-5-2-7-16-8-6-14-10-16/h3-4,6,8-10,15H,2,5,7H2,1H3

InChI Key

WWERADVQPLYCNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NCCCN2C=CN=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 31.2 g (0.2 mol) of 4-fluoro-2-methyl-1-nitrobenzene, 37.5 g (0.3 mol) of 3-imidazol-1-ylpropylamine and 34.8 ml (0.25 mol) of triethylamine in 30 ml of 1,2-dimethoxyethane was heated with stirring for 3 hours on a boiling water bath.
Quantity
31.2 g
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
34.8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

150 ml of dimethyl sulfoxide were introduced into a 500 ml three-necked flask and treated with 22.6 g of triethanolamine (99% strength), 28.7 g of 1-(3-amino-propyl)imidazole (98% strength) and 24.2 g of 5-fluoro-2-nitrotoluene (96% strength). The mixture was stirred at 80° C. for 17 h. Following this, the batch was cooled to room temperature and poured onto 1 l of ice, a yellow oil depositing, which crystallized thoroughly after about 1 h. The precipitate thus resulting was filtered off with suction, washed with water and dried in vacuo at 40° C.
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
28.7 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

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